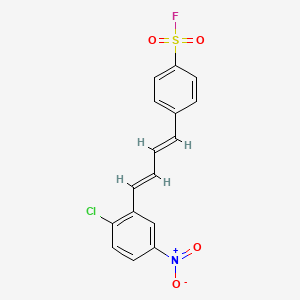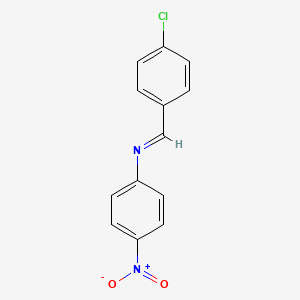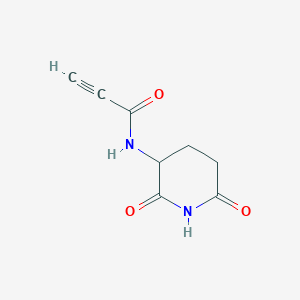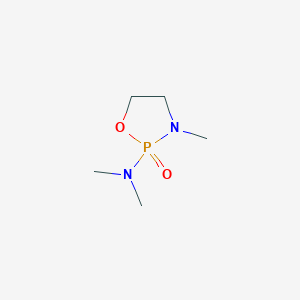
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is a chemical compound that belongs to the class of oxazaphospholidines. This compound is characterized by the presence of a dimethylamino group, a methyl group, and an oxazaphospholidine ring with an oxide moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide typically involves the reaction of dimethylamine with a suitable phosphoramide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and purity requirements. In batch processes, the reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow processes offer advantages in terms of efficiency and scalability, allowing for the continuous production of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions. The reactions are often performed in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazaphospholidine ring can undergo ring-opening reactions. These interactions and reactions enable the compound to exert its effects on various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different structural features.
3-(Dimethylamino)propylamine: Another compound with a dimethylamino group, used in different applications.
Uniqueness
2-(Dimethylamino)-3-methyl-1,3,2-oxazaphospholidine 2-oxide is unique due to its oxazaphospholidine ring structure, which imparts distinct reactivity and properties compared to other dimethylamino-containing compounds
Propriétés
Numéro CAS |
51833-54-6 |
|---|---|
Formule moléculaire |
C5H13N2O2P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
N,N,3-trimethyl-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C5H13N2O2P/c1-6(2)10(8)7(3)4-5-9-10/h4-5H2,1-3H3 |
Clé InChI |
QFAZPEYOKKSLPD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOP1(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


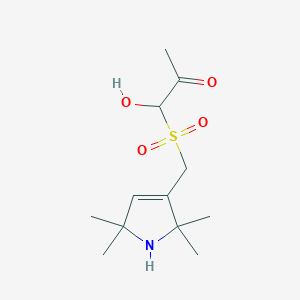
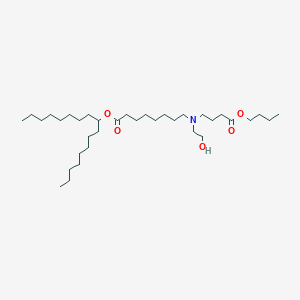

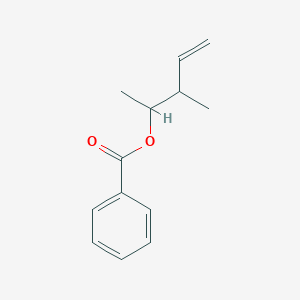
![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
![2-(2-(4-(4-Chlorobenzoyl)piperidin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15280547.png)
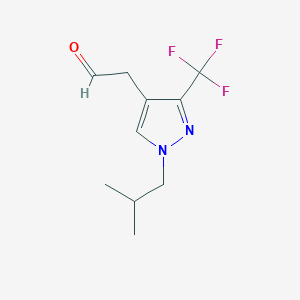
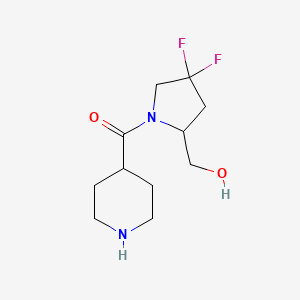
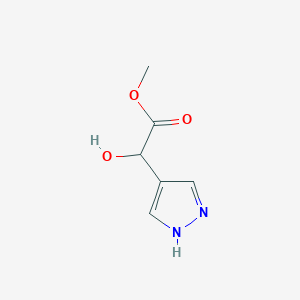
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
